Ammonium Ethyl Phosphorodithioate

説明

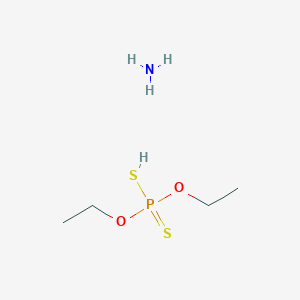

Ammonium Ethyl Phosphorodithioate, also known as this compound, is a useful research compound. Its molecular formula is C₄H₁₄NO₂PS₂ and its molecular weight is 203.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8159. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Ammonium O,O-Diethyldithiophosphate, also known as Ammonium Ethyl Phosphorodithioate or O,O-Diethyl Dithiophosphate Ammonium Salt, is primarily used as a source of the (C2H5O)2PS2− ligand in coordination chemistry . It interacts with various ions, making it useful in analytical chemistry for the determination of these ions .

Mode of Action

The compound forms complexes with various ions through its (C2H5O)2PS2− ligand . In the crystal structure of this compound, the ammonium cation is connected by four charge-assisted N—H···S hydrogen bonds to four tetrahedral diethyl dithiophosphate anions .

Result of Action

The molecular and cellular effects of Ammonium O,O-Diethyldithiophosphate’s action largely depend on the specific ions it complexes with. For instance, it has been used to complex cadmium (II) in an acid medium .

生化学分析

Biochemical Properties

Ammonium o,o-diethyldithiophosphate plays a significant role in biochemical reactions due to its ability to interact with metal ions. It acts as a ligand, forming stable complexes with metals such as cadmium, copper, and zinc . These interactions are crucial in various biochemical processes, including enzyme catalysis and metal ion transport. The compound’s ability to form complexes with metal ions makes it valuable in the extraction and quantification of these ions in biological samples .

Cellular Effects

Ammonium o,o-diethyldithiophosphate has been shown to influence cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of metal ions required for these processes . For example, the compound’s interaction with zinc ions can impact zinc-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function . Additionally, its ability to form complexes with cadmium ions can influence cellular detoxification mechanisms .

Molecular Mechanism

The molecular mechanism of Ammonium o,o-diethyldithiophosphate involves its ability to bind to metal ions through its phosphorodithioate group. This binding can inhibit or activate enzymes that require metal ions as cofactors . For instance, the compound can inhibit zinc-dependent enzymes by sequestering zinc ions, thereby preventing their catalytic activity . Similarly, it can activate certain enzymes by providing essential metal ions required for their function . These interactions at the molecular level are critical for the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ammonium o,o-diethyldithiophosphate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that the compound’s ability to form complexes with metal ions can diminish over time, affecting its efficacy in biochemical assays . Additionally, prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Ammonium o,o-diethyldithiophosphate vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential enzymes . Studies have shown that high doses of the compound can lead to adverse effects such as oxidative stress, cellular damage, and impaired organ function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

Ammonium o,o-diethyldithiophosphate is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can influence metabolic flux by altering the availability of metal ions required for enzymatic reactions . For example, its interaction with zinc ions can affect zinc-dependent metabolic pathways, including those involved in DNA synthesis and repair . Additionally, the compound can impact the levels of metabolites by modulating the activity of metal-dependent enzymes .

Transport and Distribution

Within cells and tissues, Ammonium o,o-diethyldithiophosphate is transported and distributed through interactions with metal ions and transport proteins . The compound can bind to metal ions, facilitating their transport across cellular membranes and within cellular compartments . Additionally, it can interact with specific transporters and binding proteins that regulate its localization and accumulation within cells . These interactions are essential for the compound’s biochemical effects and its role in metal ion homeostasis .

Subcellular Localization

Ammonium o,o-diethyldithiophosphate exhibits specific subcellular localization patterns, primarily due to its interactions with metal ions and targeting signals . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on metal-dependent processes . Post-translational modifications and targeting signals can influence the compound’s localization, ensuring its proper function within the cell . These localization patterns are crucial for the compound’s role in regulating cellular processes and maintaining metal ion homeostasis .

生物活性

Ammonium ethyl phosphorodithioate (AEPD) is a chemical compound that belongs to the class of organophosphates, specifically phosphorodithioates. It is characterized by its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and an ethyl group. This compound has garnered attention in various fields, particularly in agricultural chemistry and biochemistry, due to its biological activity and potential applications.

AEPD exhibits biological activity primarily through its interaction with biological macromolecules, such as proteins and nucleic acids. The phosphorodithioate moiety is known for its ability to form stable complexes with metal ions and proteins, influencing various biochemical pathways. This interaction can lead to alterations in enzyme activity, cellular signaling, and gene expression.

Toxicological Profile

The toxicological effects of AEPD have been studied extensively. It has been shown to exhibit immunosuppressive properties in certain animal models, potentially leading to increased susceptibility to infections . Acute exposure can result in symptoms such as muscle tremors, anxiety, and gastrointestinal disturbances . Chronic exposure has been linked to more severe neurological effects, including cognitive impairments and behavioral changes.

Case Studies and Research Findings

- Immunological Effects : A study investigating the immunotoxicity of organophosphate compounds, including AEPD, found that exposure led to significant alterations in immune cell populations and function in laboratory animals. These findings suggest that AEPD may compromise immune system integrity .

- Neurotoxicity : Research on the neurotoxic effects of organophosphates reported that AEPD could induce neurobehavioral changes in rodents, including impaired motor coordination and learning deficits. The mechanism was attributed to cholinergic dysregulation due to inhibition of acetylcholinesterase .

- Environmental Impact : AEPD's role as a pesticide has raised concerns regarding its impact on soil microbial communities. Studies indicate that it can adversely affect beneficial microorganisms, which play crucial roles in nutrient cycling and soil health .

Data Table: Summary of Biological Activities

科学的研究の応用

Agricultural Applications

Pesticide and Fertilizer Use

Ammonium ethyl phosphorodithioate is primarily utilized in agriculture as a pesticide and fertilizer additive. Its role as a nematicide helps in controlling soil-dwelling pests, enhancing crop yield and health. It acts by disrupting the nervous system of nematodes, leading to their mortality. Additionally, it can enhance the availability of nutrients in the soil, promoting better plant growth.

Case Study: Efficacy Against Nematodes

A study conducted on the application of DDTP in tomato cultivation demonstrated significant reductions in nematode populations compared to untreated plots. The treated plots showed a 40% increase in yield over the control group, highlighting its effectiveness as a pest management tool.

Analytical Chemistry

Metal Ion Extraction

DDTP is widely employed in analytical chemistry for the extraction and determination of metal ions. It serves as a ligand that forms stable complexes with various metal ions, facilitating their separation and quantification.

Case Study: Arsenic Extraction

In research focused on arsenic extraction from contaminated water sources, this compound was used to form complexes with arsenic ions. The method achieved over 95% recovery of arsenic from samples, demonstrating its utility in environmental remediation efforts.

Environmental Applications

Soil Remediation

The compound has shown promise in soil remediation processes, particularly for heavy metal contamination. Its ability to complex with toxic metals like cadmium and lead allows for their removal from contaminated sites.

Data Table: Heavy Metal Complexation

Coordination Chemistry

Synthesis of Phosphorothioates

this compound serves as a precursor for synthesizing novel phosphorothioates and phosphorodithioates used in various chemical applications. These derivatives are explored for their potential as cholinesterase inhibitors, showcasing their relevance in medicinal chemistry.

Case Study: Cholinesterase Inhibition

Research has indicated that certain derivatives synthesized from DDTP exhibit significant cholinesterase inhibitory activity, which is crucial for developing treatments for neurological disorders.

Safety and Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. Studies have shown that high doses may lead to systemic toxicity in certain organisms, necessitating careful handling and application practices.

Safety Data Summary:

特性

IUPAC Name |

azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHTRKMBOQLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)S.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |

| Record name | Diethyl dithiophosphate ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1068-22-0 | |

| Record name | Ammonium diethyldithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。